(5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
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Description
Synthesis Analysis
While specific synthesis details for this compound are not directly available, similar compounds have been synthesized through multifaceted synthetic pathways involving halogenation, condensation, and cycloaddition reactions. Compounds with related structural frameworks, such as β-lactams and thiazolidinones, are often prepared from Schiff bases, which are themselves obtained from condensation reactions between aldehydes and amines. These processes typically involve the formation of key intermediates, followed by their further transformation into the target molecule through strategic functional group modifications and ring-closure reactions (Sápi et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds similar to "(5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone" typically features a complex arrangement of atoms that allows for a variety of interactions with biological targets. Structural optimization and theoretical calculations, such as density functional theory (DFT), can reveal insights into the bonding characteristics, electronic distribution, and spatial arrangement of molecules, which are crucial for understanding their reactivity and potential biological activities (Shahana & Yardily, 2020).
Scientific Research Applications
Synthesis and Characterization
The synthesis and biological evaluation of novel azetidine derivatives, including a compound structurally similar to the query, involves complex synthetic routes that yield compounds with potential antibacterial and antifungal activity. For instance, one study synthesized a related azetidine derivative and evaluated its biological activities, showing acceptable results against microbial strains (Rao, Prasad, & Rao, 2013).
Anticancer Evaluation
Compounds with a similar structure have been synthesized and evaluated for their anticancer properties. For example, the synthesis of related compounds has been directed towards evaluating their potential as anticancer agents, demonstrating the versatility of these molecules in drug discovery and therapeutic applications (Gouhar & Raafat, 2015).
Molecular Docking and DFT Studies
Molecular docking and Density Functional Theory (DFT) studies are crucial for understanding the interaction of such compounds with biological targets. A study involving similar compounds conducted DFT and docking studies to predict the antibacterial activity of the synthesized molecules, offering insights into their potential mechanism of action (Shahana & Yardily, 2020).
Antimicrobial Screening
The antimicrobial properties of novel thiazolyl and pyrazole compounds, including derivatives related to the queried compound, have been explored. Such studies have synthesized new series of compounds and screened them for antibacterial activity, contributing to the development of new antimicrobial agents (Landage, Thube, & Karale, 2019).
properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3O2S/c17-10-4-9(5-19-6-10)15(22)21-7-11(8-21)23-16-20-14-12(18)2-1-3-13(14)24-16/h1-6,11H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRYREWQTJPHAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)Br)OC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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